3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
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Overview
Description
3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a compound that features a pyrrolidine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of N-substituted piperidines to form pyrrolidine-2-carbaldehyde, which is then reacted with hydrazine derivatives to form the triazole ring . The reaction conditions often include the use of specific oxidants and additives to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-one derivatives, dihydrotriazole derivatives, and various substituted triazole compounds .
Scientific Research Applications
3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. The triazole ring can interact with nucleic acids and proteins, affecting cellular processes . The exact pathways and targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities and biological activities.
Triazole derivatives: Compounds like 1,2,4-triazole and its substituted derivatives have similar chemical properties and applications.
Uniqueness
3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is unique due to its combined pyrrolidine and triazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold in drug discovery and other scientific research .
Properties
IUPAC Name |
5-pyrrolidin-3-yl-1H-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRBZRRLYFWQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-47-6 |
Source
|
Record name | 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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